molecular formula C17H16N4O4S2 B11535751 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide

4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide

Cat. No.: B11535751
M. Wt: 404.5 g/mol
InChI Key: BFLNKNVVAWTHLS-UHFFFAOYSA-N
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Description

4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is a complex organic compound characterized by its sulfonamide groups and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the sulfonylated benzene derivative under controlled conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the sulfonamide groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating diseases by inhibiting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzenesulfonylamino-N-(4-chloro-pyrimidin-2-yl)-benzenesulfonamide
  • 4-Benzenesulfonylamino-N-(4-ethyl-pyrimidin-2-yl)-benzenesulfonamide
  • 4-Benzenesulfonylamino-N-(4-phenyl-pyrimidin-2-yl)-benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is unique due to the presence of the methyl group on the pyrimidine ring. This methyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H16N4O4S2/c1-13-11-12-18-17(19-13)21-27(24,25)16-9-7-14(8-10-16)20-26(22,23)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,18,19,21)

InChI Key

BFLNKNVVAWTHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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